

# Spectroscopic Data of Confertin: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Confertin*

Cat. No.: *B009149*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Confertin**, a sesquiterpene lactone of interest for its biological activities. Due to the limited availability of directly published experimental spectra for **Confertin**, this guide presents expected spectroscopic data based on its known chemical structure and data from closely related compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a workflow for the spectroscopic analysis of natural products.

**Confertin**, with the chemical formula  $C_{15}H_{20}O_3$ , possesses a complex tricyclic structure featuring a  $\gamma$ -lactone, a ketone, an exocyclic methylene group, and several stereocenters.<sup>[1]</sup> This structural complexity gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

## Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Confertin**.

### Table 1: Expected $^1H$ NMR Spectroscopic Data for Confertin (in $CDCl_3$ )

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Expected Coupling Constants (J, Hz)
H-1	2.0 - 2.5	m	
H-2 $\alpha$	1.5 - 1.8	m	
H-2 $\beta$	1.9 - 2.2	m	
H-3a	5.5 - 5.8	d	~2.5
H-3b	6.2 - 6.5	d	~3.0
H-6	3.8 - 4.2	t or dd	
H-7	2.5 - 2.9	m	
H-8 $\alpha$	1.6 - 1.9	m	
H-8 $\beta$	2.0 - 2.3	m	
H-9 $\alpha$	1.4 - 1.7	m	
H-9 $\beta$	1.8 - 2.1	m	
H-13a	5.4 - 5.7	d	~2.0
H-13b	6.1 - 6.4	d	~2.5
14-CH <sub>3</sub>	1.0 - 1.2	s	
15-CH <sub>3</sub>	1.1 - 1.3	d	~7.0

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 2: Expected <sup>13</sup>C NMR Spectroscopic Data for Confertin (in CDCl<sub>3</sub>)**

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C-1	40 - 45
C-2	25 - 30
C-3	120 - 125
C-4	140 - 145
C-5	210 - 215
C-6	80 - 85
C-7	50 - 55
C-8	20 - 25
C-9	35 - 40
C-10	45 - 50
C-11	138 - 142
C-12	170 - 175
C-13	120 - 125
C-14	15 - 20
C-15	18 - 22

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### Table 3: Expected Infrared (IR) Spectroscopic Data for Confertin

Functional Group	Expected Absorption Frequency (cm <sup>-1</sup> )
γ-Lactone C=O	1760 - 1780
Ketone C=O	1700 - 1720
C=C (exocyclic methylene)	1650 - 1670
C-H (sp <sup>2</sup> )	3070 - 3090
C-H (sp <sup>3</sup> )	2850 - 3000
C-O	1000 - 1300

**Table 4: Expected Mass Spectrometry (MS) Data for Confertin**

Ion	Expected m/z	Description
[M] <sup>+</sup> •	248.1412	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	233	Loss of a methyl group
[M-H <sub>2</sub> O] <sup>+</sup>	230	Loss of water
[M-CO] <sup>+</sup>	220	Loss of carbon monoxide from the ketone
[M-CO <sub>2</sub> ] <sup>+</sup>	204	Loss of carbon dioxide from the lactone
[M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	191	Fragmentation of the lactone ring

## Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **Confertin**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Parameters:
    - Acquisition time: 2-3 seconds.
    - Relaxation delay: 1-2 seconds.
    - Number of scans: 16-64, depending on sample concentration.
    - Pulse width: Calibrated  $90^\circ$  pulse.
    - Spectral width: 0-12 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
  - Parameters:
    - Acquisition time: 1-2 seconds.
    - Relaxation delay: 2-5 seconds.
    - Number of scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
    - Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
    - Spectral width: 0-220 ppm.

- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
  - These experiments are crucial for the complete structural assignment of complex molecules like **Confertin**.
  - Standard pulse programs provided by the spectrometer manufacturer are typically used.
  - The parameters (e.g., spectral widths, number of increments, number of scans) are optimized based on the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid, purified **Confertin** directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
  - Parameters:
    - Spectral range:  $4000\text{-}400\text{ cm}^{-1}$ .
    - Resolution:  $4\text{ cm}^{-1}$ .
    - Number of scans: 16-32.
    - A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

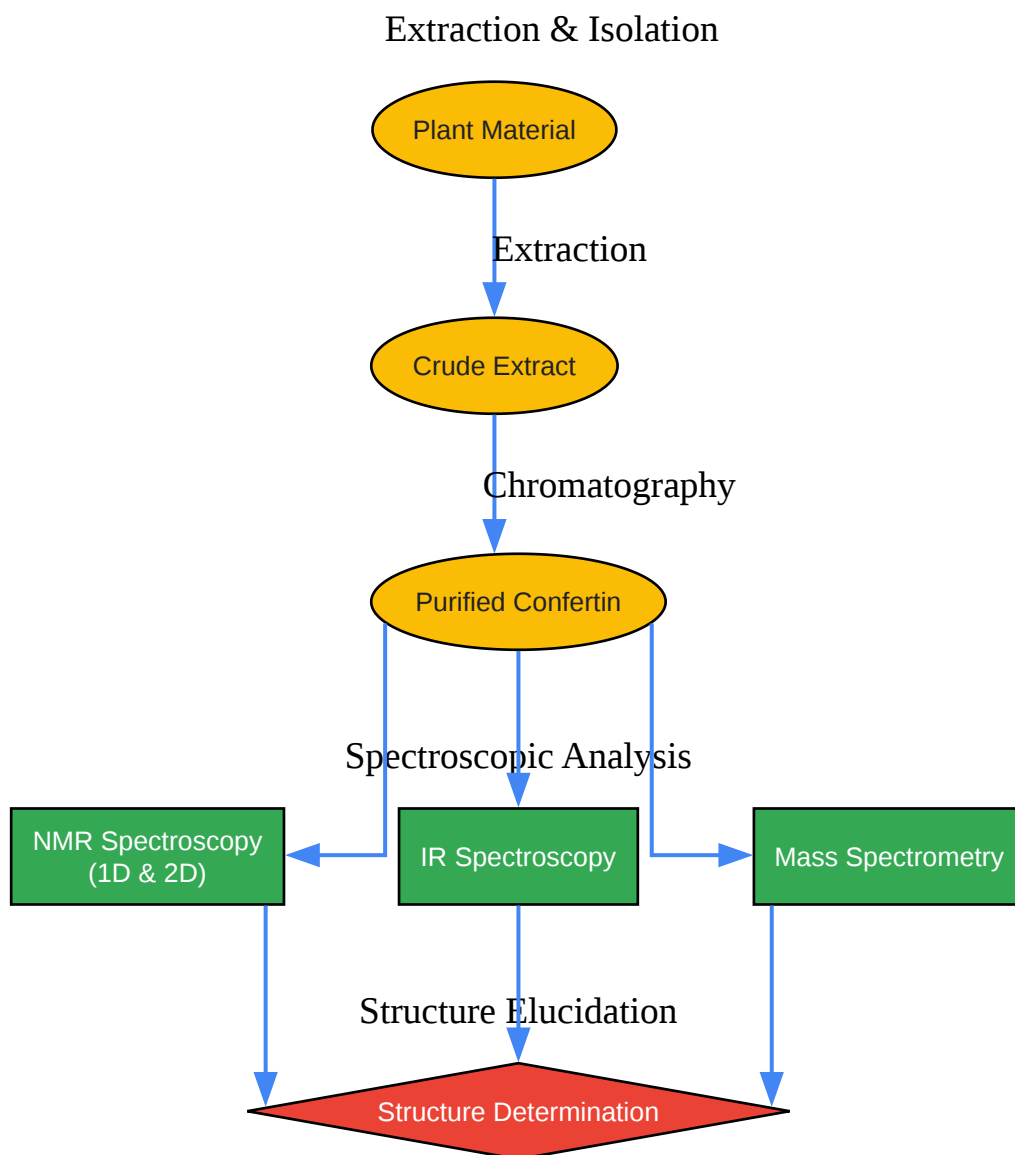
## Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **Confertin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
  - Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, often coupled with an electrospray ionization (ESI) source.
  - Parameters (Positive Ion Mode):
    - Ionization mode: Electrospray Ionization (ESI+).
    - Mass range:  $m/z$  50-500.
    - Capillary voltage, cone voltage, and other source parameters are optimized for maximum signal intensity of the molecular ion.
    - For fragmentation studies (MS/MS), the molecular ion ( $[M+H]^+$  or  $[M+Na]^+$ ) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

## Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Confertin**.



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## References



- 1. (3aR,4aS,7aS,8S,9aR)-Decahydro-4a,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,5-dione | C<sub>15</sub>H<sub>20</sub>O<sub>3</sub> | CID 167852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detailed <sup>1</sup>H and <sup>13</sup>C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scielo.br [scielo.br]
- 5. Total assignment of <sup>1</sup>H and <sup>13</sup>C NMR data for the sesquiterpene lactone 15-deoxygoyazensolide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)